molecular formula C6H7BClNO3 B1451221 (6-Chloro-4-methoxypyridin-3-yl)boronic acid CAS No. 1072946-20-3

(6-Chloro-4-methoxypyridin-3-yl)boronic acid

Cat. No. B1451221
M. Wt: 187.39 g/mol
InChI Key: XZYKMRJYFUEGON-UHFFFAOYSA-N
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Description

“(6-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is used for research purposes and can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .


Synthesis Analysis

The synthesis of boronic acids like “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” often involves catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a chlorine atom, and a methoxy group attached at positions 3, 6, and 4, respectively.


Chemical Reactions Analysis

Boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, are known to undergo Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been used in the formal total synthesis of certain compounds .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

One of the most common applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .

  • Synthesis of Ligands and Capsules : Anthracene-based bis-pyridine ligands, which are used in the preparation of fluorescent M2L4 type capsules (M= Pt, Zn, Pd, Cu, Ni, Co, and Mn), can be synthesized using similar compounds .

  • Inhibitors of 11β-Hydroxylase (CPY11B1) : Pyridylmethyl pyridine derivatives, which are potent inhibitors of 11β-hydroxylase (CPY11B1), can be synthesized using similar compounds .

  • Hydromethylation Sequence : A hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol using similar compounds . This protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

  • Suzuki-Miyaura Cross-Coupling Reaction : The Suzuki-Miyaura cross-coupling reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries . Similar compounds can be used in this reaction .

  • Synthesis of Ligands and Capsules : Anthracene-based bis-pyridine ligands, which are used in the preparation of fluorescent M2L4 type capsules (M= Pt, Zn, Pd, Cu, Ni, Co, and Mn), can be synthesized using similar compounds .

  • Inhibitors of 11β-Hydroxylase (CPY11B1) : Pyridylmethyl pyridine derivatives, which are potent inhibitors of 11β-hydroxylase (CPY11B1), can be synthesized using similar compounds .

  • Hydromethylation Sequence : A hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol using similar compounds . This protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

  • Suzuki-Miyaura Cross-Coupling Reaction : The Suzuki-Miyaura cross-coupling reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries . Similar compounds can be used in this reaction .

Safety And Hazards

“(6-Chloro-4-methoxypyridin-3-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

The use of boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, in research is increasing due to their diverse applications. They are used in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research may focus on improving the synthesis methods and expanding the applications of boronic acids.

properties

IUPAC Name

(6-chloro-4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKMRJYFUEGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674431
Record name (6-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-methoxypyridin-3-yl)boronic acid

CAS RN

1072946-20-3
Record name B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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